molecular formula C10H10N2O2 B15070768 5-Hydroxy-6-methoxy-8-aminoquinoline CAS No. 67472-57-5

5-Hydroxy-6-methoxy-8-aminoquinoline

Cat. No.: B15070768
CAS No.: 67472-57-5
M. Wt: 190.20 g/mol
InChI Key: XUVIZULWMBKCCF-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methoxy-8-aminoquinoline is a quinoline derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) substituents at positions 5, 6, and 8, respectively. Quinoline derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, antimalarial, and corrosion inhibition activities .

Properties

IUPAC Name

8-amino-6-methoxyquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-8-5-7(11)9-6(10(8)13)3-2-4-12-9/h2-5,13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVIZULWMBKCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)N)N=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986848
Record name 8-Amino-6-methoxyquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67472-57-5
Record name 5-Hydroxy-6-methoxy-8-aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Amino-6-methoxyquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Hydroxy-6-methoxy-8-aminoquinoline (5H6MQ) is a compound of significant interest due to its biological activities, particularly in the context of malaria treatment and its associated toxicities. This article presents a detailed overview of the biological activity of 5H6MQ, including its mechanisms of action, therapeutic potential, and adverse effects, supported by research findings and case studies.

5H6MQ is part of the 8-aminoquinoline class of compounds, which are known for their antimalarial properties. The mechanism through which 5H6MQ exerts its effects involves:

  • Inhibition of Plasmodium Parasites : 5H6MQ and its metabolites are believed to interfere with critical survival stages of Plasmodium parasites, thus enhancing the efficacy of malaria treatments. The compound acts by inducing oxidative stress in the parasites, leading to their death .
  • Metabolism and Toxicity : The metabolism of 5H6MQ can lead to the formation of reactive metabolites, such as N-hydroxylated derivatives. These metabolites can induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, highlighting a significant safety concern .

Biological Activity and Efficacy

Research has demonstrated that 5H6MQ possesses notable biological activity:

  • Antimalarial Efficacy : In vitro studies have shown that 5H6MQ exhibits potent activity against Plasmodium species. For instance, it has been reported to cause a tenfold elevation in hemolytic activity in certain assays, indicating its effectiveness in combating malaria .
  • Case Studies : Clinical observations have noted that patients treated with primaquine (a related compound) often experience varying degrees of hemolytic anemia when metabolizing 5H6MQ. This underscores the importance of monitoring G6PD levels in patients prior to treatment .

Toxicity Profile

The toxicity associated with 5H6MQ is primarily linked to its hemolytic effects:

  • Hemolytic Anemia : The compound can induce methemoglobinemia and hemolysis, particularly in G6PD-deficient individuals. In controlled studies, exposure to metabolites like MAQ-NOH (a product of 5H6MQ metabolism) resulted in significant decreases in erythrocyte survival rates .
  • Clinical Implications : Due to these toxic effects, careful patient selection and monitoring are crucial when administering drugs related to 5H6MQ. For example, coadministration with other antimalarials like quinine has been shown to modify the extent of methemoglobinemia observed .

Data Tables

The following table summarizes key findings related to the efficacy and toxicity of 5H6MQ and its analogs:

CompoundEfficacy Against PlasmodiumHemolytic ActivityG6PD Deficiency Impact
This compoundHighSignificantSevere
PrimaquineModerateHighSevere
TafenoquineHighModerateLow

Comparison with Similar Compounds

Structural and Functional Group Variations

Key quinoline derivatives with substitutions at positions 5, 6, and 8 are compared below:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Hydroxy-6-methoxy-8-aminoquinoline 5-OH, 6-OCH₃, 8-NH₂ C₁₀H₁₀N₂O₂ 202.20 Chelation, antimicrobial potential
5-Fluoro-6-methoxy-8-aminoquinoline 5-F, 6-OCH₃, 8-NH₂ C₁₀H₉FN₂O 192.19 Antimalarial intermediates
6-Methoxy-8-aminoquinoline 6-OCH₃, 8-NH₂ C₁₀H₁₀N₂O 174.20 Precursor for antimalarial drugs (e.g., primaquine derivatives)
5-Chloro-6-methoxyquinoline 5-Cl, 6-OCH₃ C₁₀H₈ClNO 193.63 Corrosion inhibition, agrochemical synthesis
8-[(4-Aminopentyl)amino]-6-methoxyquinoline 6-OCH₃, 8-NH(CH₂)₄NH₂ C₁₅H₂₂N₄O 298.37 Antimalarial activity (primaquine analog)
5-Methoxyquinoline-8-carboxylic acid 5-OCH₃, 8-COOH C₁₁H₉NO₃ 203.19 Coordination chemistry, metal chelation

Physicochemical Properties

  • Stability: 8-Aminoquinolines are sensitive to oxidation; stabilization via sulfonation (e.g., 6-methoxy-8-aminoquinoline-N-methylenesulphonate) is documented .

Key Research Findings

  • This compound: Preliminary studies suggest synergistic effects with transition metals (e.g., Fe³⁺) in antimicrobial assays .
  • 5-Fluoro-6-methoxy-8-aminoquinoline: Shows 90% inhibition of Plasmodium falciparum at 10 μM concentration, outperforming non-fluorinated analogs .
  • 8-[(4-Aminopentyl)amino]-6-methoxyquinoline: Reduces parasitemia by 95% in murine malaria models, highlighting structural optimization for in vivo efficacy .

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